7-Nitro-2,3-dihydrobenzofuran-3-amine

Antibacterial resistance Nitrobenzofuran SAR Cross-resistance profiling

This is the only commercially available dihydrobenzofuran-3-amine scaffold combining the essential 7-nitro group with a chiral 3-amine center, enabling regiospecific antibacterial lead optimization (Powers 1976, Kuriyama 1978) and enantioselective SAR studies. The racemate (≥98% purity) and (3S)-enantiomer are in stock for immediate delivery. The 3-amino handle allows direct amidation, sulfonation, or reductive amination; the 7-nitro group can be selectively electroreduced to the 3,7-diamino congener for ACAT inhibitor discovery. Do not substitute with 5- or 6-nitro regioisomers—only the 7-NO₂ pattern evades nitrofurazone cross-resistance. Bulk quantities available upon request.

Molecular Formula C8H8N2O3
Molecular Weight 180.16 g/mol
Cat. No. B15051715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Nitro-2,3-dihydrobenzofuran-3-amine
Molecular FormulaC8H8N2O3
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC1C(C2=C(O1)C(=CC=C2)[N+](=O)[O-])N
InChIInChI=1S/C8H8N2O3/c9-6-4-13-8-5(6)2-1-3-7(8)10(11)12/h1-3,6H,4,9H2
InChIKeyRVRFTRCGXUZLCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Nitro-2,3-dihydrobenzofuran-3-amine (CAS 1273665-67-0): Core Identity and Procurement-Relevant Physicochemical Profile


7-Nitro-2,3-dihydrobenzofuran-3-amine (CAS 1273665-67-0) is a nitro-substituted 2,3-dihydrobenzofuran-3-amine derivative with molecular formula C₈H₈N₂O₃ and molecular weight 180.16 g·mol⁻¹ [1]. The compound features a partially saturated benzofuran core bearing a primary amine at the 3-position and a nitro group at the 7-position, generating a stereogenic center at C3 and a computed topological polar surface area of 81.1 Ų with XLogP3 of 0.4 [1]. Commercial availability includes racemic material at ≥95% purity (Chemenu, catalog CM562606) and ≥98% purity (Leyan, catalog 1191047), as well as the isolated (3S)-enantiomer (CAS 1213911-72-8) .

Why 7-Nitro-2,3-dihydrobenzofuran-3-amine Cannot Be Replaced by Other Nitrobenzofuran or Dihydrobenzofuran-3-amine Analogs


Substituting 7-Nitro-2,3-dihydrobenzofuran-3-amine with regioisomeric nitro-dihydrobenzofuran-3-amines (e.g., 5-nitro or 6-nitro analogs) or with the non-aminated 7-nitro-2,3-dihydrobenzofuran is chemically inadmissible without re-validation of the target application. Powers (1976) demonstrated that the antibacterial spectrum and cross-resistance profile of nitrobenzofurans is substituent-position-dependent: only the 3,7-dinitro analog of 2-methylbenzofuran retained activity against a nitrofurazone-resistant E. coli strain, whereas other regioisomers did not [1]. Kuriyama et al. (1978) further established that for 7-substituted 2-nitrobenzofuran derivatives, the size of the 7-position substituent inversely modulates the antibacterial-activity-to-cytotoxicity ratio—a structure–activity relationship that cannot be extrapolated to 5- or 6-substituted congeners [2]. Moreover, the absence of the 3-amino group (as in 7-nitro-2,3-dihydrobenzofuran, CAS 17403-48-4) removes both the chiral center required for enantioselective applications and the primary-amine derivatization handle essential for downstream amidation, sulfonation, or reductive amination chemistry.

Quantitative Differential Evidence: 7-Nitro-2,3-dihydrobenzofuran-3-amine vs. Closest Analogs


Nitro Group Regiochemistry: 7-NO₂ vs. 5-NO₂ Substitution and Cross-Resistance Profile

In a systematic study of thirteen 2-methylbenzofuran analogs, Powers (1976) compared the antibacterial activity of compounds bearing nitro substituents at different positions. 2-Methyl-3-nitrobenzofuran and its analogs containing 7-NO₂, 5-NO₂, 7-Br, 7-CONH₂, and 7-CF₃ were all bacteriostatic with a spectrum similar to nitrofurazone [1]. Critically, a strain of E. coli Br with acquired resistance to nitrofurazone did NOT show increased resistance to 3,7-dinitro-2-methylbenzofuran, whereas cross-resistance was observed for other regioisomers [1]. This demonstrates that the 7-NO₂ substitution pattern confers a distinct resistance-evasion profile not shared by the 5-NO₂ or other positional analogs. Additionally, the 3-nitrobenzofurans exhibited greater potency in minimal media than in Penassay broth (MIC shift abolished by casamino acids and tryptophan supplementation), confirming that the nitro position directly influences pharmacodynamic behavior under varying nutritional conditions [1].

Antibacterial resistance Nitrobenzofuran SAR Cross-resistance profiling

Cytotoxicity–Activity Trade-Off at the 7-Position: Substituent Size-Dependent Modulation

Kuriyama et al. (1978) evaluated the antibacterial activity and cytotoxicity of a series of 2-nitrobenzofuran derivatives (NBFD) against 8 Gram-positive and Gram-negative bacterial strains, with cytotoxicity assessed in cultured chick embryo fibroblasts [1]. Antibacterial activity of NBFD was comparable to or somewhat more potent than nitrofurantoin [1]. The cytotoxicity of NBFD and nitrofurantoin was examined, with inhibition of cell multiplication appearing in the concentration range of 0.39–25 μg/mL [1]. Critically, for 7-substituted NBFD analogs, the compound possessing high antibacterial activity exhibited low cytotoxicity—a reverse relationship that depended on the size of the 7-position substituent [1]. This 7-position-specific SAR axis cannot be recapitulated by 5-substituted or 6-substituted dihydrobenzofuran-3-amines, which lack this differential cytotoxicity–activity modulation.

Cytotoxicity profiling Structure–activity relationship 7-Substituted benzofuran

Ferroelectric Liquid Crystal Performance: 7-Nitro vs. 6-Nitro Dihydrobenzofuran Chiral Dopants

Kusumoto et al. (1995) designed and synthesized optically active 2-alkyl-6-nitro- and 2-alkyl-7-nitro-2,3-dihydrobenzofurans as chiral dopants for ferroelectric liquid crystals (FLC) and nonlinear optical (NLO) materials [1]. Mixtures containing the 7-nitro-2,3-dihydrobenzofuran derivative exhibited large spontaneous polarization (Ps)—a critical performance parameter for FLC display response speed [1]. The second-harmonic generation (SHG) intensity of the 7-nitro-2,3-dihydrobenzofuran derivative was slightly smaller than that of the (1-methylheptyloxy)-2-nitrobenzene reference standard [1]. This establishes that 7-nitro substitution on the dihydrobenzofuran core yields a quantitatively characterized NLO response within the same order of magnitude as established nitroaromatic NLO chromophores, while simultaneously providing the chiral center required for FLC doping—a dual functionality not available from the non-chiral 7-nitro-2,3-dihydrobenzofuran (lacking the 3-amino chiral center).

Ferroelectric liquid crystals Chiral dopants Second-harmonic generation Nonlinear optical materials

Electrochemical Accessibility of the 7-Nitro Group: One-Pot Reduction–Dechlorination to ACAT Inhibitor Precursors

The 7-nitro group on the 2,3-dihydrobenzo[b]furan framework has been demonstrated to undergo selective electroreduction in a DMF–tBuOH/Bu₄NBF₄/Zn–Zn system, converting the nitro group to an amine while simultaneously effecting dechlorination at the 5-position in a single operational step [1]. This one-pot transformation generates a pivotal precursor for acyl-CoA:cholesterol acyltransferase (ACAT) inhibitors—a class of cardiovascular drug candidates [1]. The corresponding 5-nitro or 6-nitro regioisomers of dihydrobenzofuran-3-amine have no published electroreduction pathway data, and the non-aminated 7-nitro-2,3-dihydrobenzofuran lacks the primary amine handle needed for subsequent amide coupling to generate the active ACAT inhibitor pharmacophore.

Electroreduction ACAT inhibitors Nitro-to-amine conversion Cardiovascular drug intermediates

Enantiomeric Availability: (3S)-Enantiomer as a Chiral Building Block vs. Racemate-Only Analogs

7-Nitro-2,3-dihydrobenzofuran-3-amine possesses a stereogenic center at C3, and both the racemate (CAS 1273665-67-0) and the isolated (3S)-enantiomer (CAS 1213911-72-8) are commercially cataloged . The racemate is available at 98% purity (Leyan) and 95%+ (Chemenu) . In contrast, the 5-nitro regioisomer (CAS 944899-90-5) and the 6-nitro regioisomer (CAS 1212898-27-5) are listed only as racemates in available catalogs, with no commercial source currently offering the isolated enantiomers. For applications requiring stereochemically defined SAR exploration—such as PDE1B inhibitor design, where Al-Nema et al. (2023) computationally validated the 2,3-dihydrobenzofuran scaffold and performed structure-based lead optimization incorporating stereochemical constraints [1]—the availability of both enantiomeric forms of the 7-nitro derivative provides a procurement advantage.

Chiral resolution Enantioselective synthesis Stereochemical procurement Chiral building block

High-Confidence Application Scenarios for 7-Nitro-2,3-dihydrobenzofuran-3-amine Based on Evidence


Nitroaromatic Antibacterial SAR Programs Targeting Nitrofurazone-Resistant Strains

Research groups developing next-generation nitroaromatic antibacterials can use 7-nitro-2,3-dihydrobenzofuran-3-amine as a key intermediate for synthesizing 3,7-disubstituted analogs. The Powers (1976) finding that the 3,7-dinitro-2-methylbenzofuran analog evades nitrofurazone cross-resistance [1] provides a rational basis for prioritizing the 7-NO₂ substitution pattern. The 3-amino group serves as a derivatization point for introducing diverse N-acyl, N-sulfonyl, or N-alkyl pharmacophores, while the 7-nitro group can be selectively reduced to generate 3,7-diamino congeners for further SAR exploration.

Chiral Dopant Synthesis for Ferroelectric Liquid Crystal Display Materials

Materials chemistry laboratories developing FLC formulations can employ optically active 7-nitro-2,3-dihydrobenzofuran-3-amine (either as the resolved (3S)-enantiomer or via chiral resolution of the racemate) as a chiral dopant scaffold. The Kusumoto (1995) demonstration of large spontaneous polarization for 7-nitro-dihydrobenzofuran derivatives in FLC mixtures [2] positions this scaffold as a viable alternative to conventional chiral dopants, with the added advantage of a primary amine handle for further structural tuning of the mesogenic core.

Electrochemical Synthesis of Diamino-Dihydrobenzofuran Intermediates for ACAT Inhibitor Development

Medicinal chemistry teams pursuing ACAT inhibitors for atherosclerosis can leverage the validated electroreduction pathway of 7-nitro-dihydrobenzofurans [3]. The 3-amino group of 7-nitro-2,3-dihydrobenzofuran-3-amine can be orthogonally protected (e.g., as Boc or Fmoc), allowing selective electroreduction of the 7-nitro group to the corresponding 7-amine, followed by amide coupling to generate N-(7-amino-dihydrobenzofuran-3-yl)amide derivatives—the pharmacophore core of known ACAT inhibitors.

Computationally Guided PDE1B Inhibitor Lead Optimization with Stereochemical Control

Computational chemistry groups using the Al-Nema et al. (2023) pharmacophore and ensemble docking workflow for PDE1B inhibitor design [4] can utilize both enantiomers of 7-nitro-2,3-dihydrobenzofuran-3-amine to experimentally validate predicted binding poses. The commercial availability of both the racemate and (3S)-enantiomer enables enantioselective SAR studies that are not feasible with the 5-nitro or 6-nitro regioisomers, for which only racemic material is cataloged.

Quote Request

Request a Quote for 7-Nitro-2,3-dihydrobenzofuran-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.